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Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the cross-validation of the MET/VEGFR2 inhibitor BMS-794833, with comparative data for

other MET inhibitors.

This guide provides an objective comparison of the preclinical efficacy of BMS-794833, a

potent, orally available inhibitor of the MET and VEGFR2 receptor tyrosine kinases, with other

MET-targeted therapies. The data presented herein is curated from a range of publicly

available studies to assist researchers in evaluating its potential in various cancer models.

Introduction to BMS-794833
BMS-794833 is a multi-targeted tyrosine kinase inhibitor that primarily targets MET and

VEGFR2, with additional activity against Ron, Axl, and Flt3.[1][2] Its dual inhibition of pathways

crucial for tumor growth, angiogenesis, and metastasis has positioned it as a compound of

interest in oncology research. This guide delves into its performance in different cancer models,

offering a cross-validated perspective against other MET inhibitors like crizotinib and

capmatinib.

In Vitro Efficacy: A Comparative Look
The potency of BMS-794833 has been evaluated in various cancer cell lines, demonstrating

significant inhibition of MET-dependent cellular processes. The following table summarizes the

half-maximal inhibitory concentration (IC50) values for BMS-794833 and compares them with

those of crizotinib and capmatinib in MET-driven cancer cell lines.
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Cell Line
Cancer
Type

Target
BMS-
794833 IC50
(nM)

Crizotinib
IC50 (nM)

Capmatinib
IC50 (nM)

GTL-16
Gastric

Carcinoma
MET 39[1] 9.7[3] -

EBC-1 Lung Cancer
MET

amplified
- 10[4]

>10,000

(resistant)[5]

H1993 Lung Cancer
MET

amplified
- 10[4] -

MKN45
Gastric

Cancer

MET

amplified
- <200[6] -

HSC58
Gastric

Cancer

MET

amplified
- <200[6] -

58As1
Gastric

Cancer

MET

amplified
- <200[6] -

58As9
Gastric

Cancer

MET

amplified
- <200[6] -

SNU5
Gastric

Cancer

MET

amplified
- <200[6] -

Hs746T
Gastric

Cancer

MET

amplified
- <200[6] -

MDA-MB-231
Breast

Cancer
MET - 5160[7] -

MCF-7
Breast

Cancer
MET - 1500[7] -

SK-BR-3
Breast

Cancer
MET - 3850[7] -

Ba/F3 - METex14 - - 0.6[8]
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Lung Cancer

Cell Lines
Lung Cancer MET - - 0.3-0.7[9]

In Vivo Efficacy: Xenograft Model Comparisons
Preclinical xenograft models are crucial for assessing the in vivo antitumor activity of drug

candidates. BMS-794833 has demonstrated significant tumor growth inhibition in various

cancer models. This section compares its in vivo efficacy with that of crizotinib and capmatinib.
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Drug Cancer Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

BMS-794833 GTL-16 (Gastric) - >50% [1]

U87

(Glioblastoma)
25 mg/kg

Complete tumor

stasis
[1]

Osteosarcoma

(in combination

with Anlotinib)

-

Synergistic

therapeutic

effects

[10]

Crizotinib
PANC-1

(Pancreatic)
50 mg/kg

Significant

suppression
[11]

KBV20C

(Resistant)
25 mg/kg

~50% reduction

in tumor volume
[12]

H3122 (NSCLC) -
EC50 for TGI:

255 ng/ml
[13]

Karpas299

(ALCL)
-

EC50 for TGI:

875 ng/ml
[13]

Capmatinib

Lung and Liver

Cancer

Xenografts

5-10 mg/kg

Antitumor

efficacy

observed

[14]

EGFR-mutant

Lung Cancer

with MET

amplification

3 mg/kg (with

gefitinib)

Enhanced

antitumor

efficacy

[14]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating

these inhibitors, the following diagrams are provided.
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Caption: MET Signaling Pathway and Inhibition by TKIs.
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In Vitro Studies In Vivo Studies
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Caption: Typical Experimental Workflow for MET Inhibitor Evaluation.

Caption: Cross-Validation of BMS-794833 Effects.

Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.

Below are summarized protocols for key assays used in the evaluation of MET inhibitors.

Cell Viability Assay (MTT/MTS)
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them

to adhere overnight.[1]
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Compound Treatment: Treat the cells with a serial dilution of BMS-794833 or comparator

drugs for a specified period (e.g., 72 hours).[1]

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) reagent to each well and incubate for 1-4 hours.[15][16]

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized

buffer) to dissolve the formazan crystals.[16]

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570

nm for MTT and 490 nm for MTS) using a microplate reader.[15][16]

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC50 values.

Western Blotting for MET Signaling
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer

supplemented with protease and phosphatase inhibitors.[17][18]

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.[17]

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[19]

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

[19]

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.[20]

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total

MET, phospho-MET, and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK)

overnight at 4°C.[20]

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.[20]
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.[18]

In Vivo Xenograft Studies
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of

immunocompromised mice (e.g., nude or SCID mice).[11]

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups and

begin oral or intraperitoneal administration of BMS-794833 or comparator drugs at the

specified doses and schedule.[11][12]

Tumor Measurement: Measure the tumor dimensions with calipers every few days and

calculate the tumor volume.[11]

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI)

percentage and assess statistical significance.[21]

Pharmacodynamic Analysis (Optional): Collect tumor samples at specified time points after

the last dose to analyze target engagement and downstream signaling by western blot or

immunohistochemistry.

Conclusion
BMS-794833 demonstrates potent in vitro and in vivo activity against a range of MET-driven

cancer models. Its dual inhibition of MET and VEGFR2 offers a potential advantage in tumors

where both pathways are active. The comparative data presented in this guide, alongside the

detailed experimental protocols, provide a valuable resource for researchers investigating

novel MET-targeted therapies. Further head-to-head preclinical studies will be instrumental in

definitively positioning BMS-794833 within the landscape of MET inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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